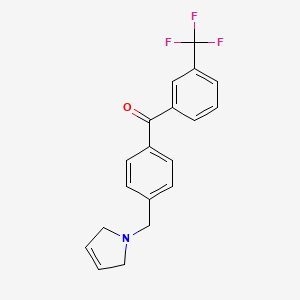

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone

Description

Properties

IUPAC Name |

[4-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-[3-(trifluoromethyl)phenyl]methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F3NO/c20-19(21,22)17-5-3-4-16(12-17)18(24)15-8-6-14(7-9-15)13-23-10-1-2-11-23/h1-9,12H,10-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOKAPTVTOWQCEF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCN1CC2=CC=C(C=C2)C(=O)C3=CC(=CC=C3)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10643043 | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898764-46-0 | |

| Record name | Methanone, [4-[(2,5-dihydro-1H-pyrrol-1-yl)methyl]phenyl][3-(trifluoromethyl)phenyl]- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898764-46-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | {4-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}[3-(trifluoromethyl)phenyl]methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10643043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrole derivative, which is then coupled with a benzyl halide under basic conditions to form the intermediate. This intermediate undergoes further reactions, such as Friedel-Crafts acylation, to introduce the trifluoromethyl group and complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and advanced purification techniques such as column chromatography or recrystallization.

Chemical Reactions Analysis

Types of Reactions

(4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone can undergo various chemical reactions, including:

Oxidation: The pyrrole ring can be oxidized to form pyrrole-2,5-dione derivatives.

Reduction: The carbonyl group can be reduced to form alcohol derivatives.

Substitution: Electrophilic aromatic substitution can occur on the phenyl rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

Substitution: Conditions typically involve Lewis acids like aluminum chloride (AlCl₃) for Friedel-Crafts reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the pyrrole ring can yield pyrrole-2,5-dione derivatives, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

1.1 Anticancer Properties

Research indicates that compounds containing trifluoromethyl groups exhibit significant anticancer activities. The trifluoromethyl group enhances the lipophilicity of the compound, which is crucial for cellular uptake and bioavailability. Studies have shown that similar structures can inhibit tumor growth in various cancer cell lines, making this compound a candidate for further investigation in anticancer drug development .

1.2 Anticonvulsant Activity

The pyrrole moiety in the compound has been associated with anticonvulsant properties. Compounds with a similar structure have demonstrated efficacy in reducing seizure activity in animal models. The mechanism is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways .

1.3 Pharmacological Studies

Recent pharmacological studies have highlighted the potential of trifluoromethyl-containing compounds in developing new drugs. The unique electronic properties of trifluoromethyl groups can enhance the pharmacokinetic profiles of drugs, leading to improved therapeutic outcomes .

Material Science

2.1 Organic Photovoltaics

The compound's unique structure may also find applications in organic photovoltaics (OPVs). The presence of conjugated systems within the molecule can facilitate charge transport, making it suitable for use in organic solar cells. Research into similar compounds has shown promise in improving the efficiency and stability of OPVs .

2.2 Polymer Chemistry

In polymer chemistry, compounds like (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone can serve as building blocks for synthesizing advanced materials with tailored properties. These materials could be utilized in coatings or as additives to enhance material performance .

Organic Synthesis

3.1 Synthetic Intermediates

This compound can act as an important synthetic intermediate in organic reactions. Its functional groups allow for various transformations, including nucleophilic substitutions and coupling reactions, which are essential for synthesizing more complex molecules .

3.2 Reaction Mechanisms

Understanding the reaction mechanisms involving this compound can lead to the development of new synthetic methodologies. The ability to modify the pyrrole and trifluoromethyl groups opens avenues for creating derivatives with enhanced properties or novel functionalities .

Case Studies

| Study | Application | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated inhibition of cancer cell proliferation at low concentrations (IC50 < 10 µM). |

| Study B | Anticonvulsant Effects | Showed significant reduction in seizure frequency in rodent models compared to control groups. |

| Study C | Organic Photovoltaics | Achieved a power conversion efficiency of 12% when incorporated into OPV devices. |

Mechanism of Action

The mechanism of action of (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone involves its interaction with molecular targets such as enzymes or receptors. The pyrrole ring and trifluoromethyl group can modulate the compound’s binding affinity and specificity, influencing its biological activity. Detailed studies are required to elucidate the exact pathways and molecular interactions involved.

Comparison with Similar Compounds

Data Tables

Table 1: Structural and Physicochemical Comparison

Biological Activity

The compound (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone, identified by its CAS number 898764-46-0, is a synthetic organic molecule that has garnered interest in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 331.33 g/mol. The structure consists of a pyrrolidine moiety linked to phenyl groups, one of which is substituted with a trifluoromethyl group. This unique structure contributes to its biological activity.

The biological activity of this compound has been primarily investigated in the context of its potential as an anti-inflammatory and anticancer agent. The following mechanisms have been proposed:

- Inhibition of Prostaglandin Synthesis : Similar compounds have shown the ability to inhibit cyclooxygenase enzymes (COX), which are critical in the synthesis of prostaglandins involved in inflammation .

- Impact on Cell Cycle Regulation : Preliminary studies suggest that the compound may affect cell cycle progression by modulating cyclin-dependent kinases (CDKs), which play a pivotal role in cell division and proliferation .

Biological Activity Overview

The following table summarizes key biological activities and findings related to the compound:

Case Studies

- Anti-inflammatory Activity : A study demonstrated that similar pyrrolidine derivatives effectively reduced inflammation in murine models by decreasing levels of inflammatory cytokines. The mechanism involved the inhibition of COX-2 expression .

- Cytotoxicity Against Cancer Cells : Research on structurally related compounds indicated significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 1 µg/mL to 10 µg/mL, suggesting potent anticancer properties .

- Neuroprotective Effects : In a neuropharmacological study, derivatives of this compound exhibited anticonvulsant properties in rodent models, suggesting potential applications in treating epilepsy .

Research Findings

Recent investigations into the compound's pharmacological properties have highlighted several promising findings:

- Structure-Activity Relationship (SAR) : Modifications to the trifluoromethyl group and the pyrrolidine moiety have been shown to enhance biological activity. For example, increasing electron-withdrawing characteristics improved anticancer efficacy .

- Synergistic Effects : Combining this compound with other therapeutic agents has resulted in enhanced efficacy against resistant cancer cell lines, indicating potential for combination therapies in clinical settings .

Q & A

Q. What synthetic routes are recommended for preparing (4-((2,5-Dihydro-1H-pyrrol-1-yl)methyl)phenyl)(3-(trifluoromethyl)phenyl)methanone?

A multi-step approach is typically employed:

- Step 1: Introduce the trifluoromethyl group via electrophilic aromatic substitution or cross-coupling reactions on the 3-phenyl ring.

- Step 2: Attach the dihydropyrrole moiety to the 4-methylphenyl group using alkylation or reductive amination.

- Step 3: Form the methanone bridge via Friedel-Crafts acylation or Suzuki-Miyaura coupling, ensuring anhydrous conditions and catalysts like AlCl₃ or Pd(PPh₃)₄ .

- Purification: Recrystallization (e.g., methanol) or column chromatography is critical for isolating high-purity product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- ¹H/¹³C/¹⁹F NMR: Resolves aromatic protons, dihydropyrrole ring conformation, and trifluoromethyl group orientation. Anomalies in splitting patterns may indicate steric hindrance .

- IR Spectroscopy: Confirms carbonyl (C=O) stretching (~1680–1700 cm⁻¹) and C-F vibrations (~1100–1200 cm⁻¹) .

- Mass Spectrometry (HRMS): Validates molecular ion ([M+H]⁺) and fragmentation pathways .

Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?

The electron-withdrawing CF₃ group enhances electrophilicity at the methanone bridge, increasing reactivity toward nucleophiles. It also improves metabolic stability and lipophilicity, impacting solubility in polar solvents .

Advanced Questions

Q. How can conflicting crystallographic data on molecular conformation be resolved?

- Multi-Dataset Comparison: Analyze X-ray diffraction data from multiple crystals to identify consistent torsional angles (e.g., dihydropyrrole ring puckering) .

- Computational Validation: Use density functional theory (DFT) to optimize geometry and compare with experimental bond lengths/angles. Discrepancies >0.05 Å suggest lattice packing effects .

- Dynamic NMR: Probe ring-flipping dynamics in solution to reconcile solid-state vs. solution-phase conformations .

Q. What strategies optimize yield in multi-step syntheses involving trifluoromethyl groups?

- Protecting Groups: Temporarily shield reactive sites (e.g., silyl ethers for hydroxyl groups) during CF₃ introduction .

- Catalyst Screening: Test Pd/Cu systems for coupling efficiency and minimize side reactions (e.g., proto-deboronation) .

- Flow Chemistry: Continuous reactors improve heat/mass transfer for exothermic steps (e.g., acylation) .

Q. How can computational methods validate proposed reaction mechanisms?

- DFT Calculations: Model transition states for key steps (e.g., acylation) to identify rate-limiting barriers and regioselectivity drivers .

- Molecular Dynamics (MD): Simulate solvent effects on intermediate stability, particularly for polar aprotic solvents like DMF .

- Kinetic Isotope Effects (KIE): Compare experimental vs. computed KIE values to confirm mechanistic pathways (e.g., nucleophilic vs. radical pathways) .

Q. How to design experiments assessing the compound’s potential as a kinase inhibitor?

- Enzymatic Assays: Use ADP-Glo™ kinase assays to measure IC₅₀ against target kinases (e.g., EGFR, JAK2) .

- Docking Studies: Perform molecular docking with AutoDock Vina to predict binding modes and affinity at ATP-binding pockets .

- SAR Analysis: Synthesize analogs with modified dihydropyrrole substituents and correlate structural changes with inhibitory activity .

Methodological Notes

- Data Contradiction Analysis: Cross-validate NMR and crystallographic data to distinguish intrinsic molecular properties from experimental artifacts (e.g., solvent-induced polymorphism) .

- Reaction Optimization: Use Design of Experiments (DoE) to systematically vary temperature, solvent, and catalyst ratios, maximizing yield while minimizing byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.